Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
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Overview
Description
Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a complex organic compound with significant implications in various scientific fields. It features a pyrrolidine ring, a fluorinated aromatic ring, and an alcohol group, making it an interesting subject for chemical research and development.
Scientific Research Applications
Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride has diverse applications across multiple scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a model compound for studying stereoselective reactions.
Biology: : Its unique structure makes it useful in the study of molecular interactions with biological macromolecules.
Medicine: : Potential therapeutic applications include its investigation as a ligand for certain receptors or enzymes, and in drug development for treating various conditions.
Industry: : Employed in the production of advanced materials and specialty chemicals due to its unique properties.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically begins with the appropriate starting materials like 3-fluorobenzaldehyde and pyrrolidine. Through a series of reactions such as condensation, reduction, and purification, the desired compound is achieved. Specific reaction conditions include the use of solvents like ethanol, reducing agents like sodium borohydride, and catalysts to ensure stereoselectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis routes similar to laboratory methods but optimized for efficiency and yield. This may include continuous flow reactors, more robust purification techniques, and the use of advanced analytics to monitor and control the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: : Conversion of the alcohol group to a ketone.
Reduction: : Hydrogenation to remove the fluorine atom.
Substitution: : Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions: These reactions typically use reagents such as potassium permanganate for oxidation, palladium on carbon for reduction, and strong nucleophiles for substitution reactions. Reactions are conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include ketones, fully reduced compounds, and various substituted derivatives of the original compound.
Comparison with Similar Compounds
Compared to other pyrrolidine and fluorinated aromatic compounds, Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride stands out due to its unique stereochemistry and functional groups. Similar compounds include:
[(3r,4s)-4-(3-chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride: : Similar structure but with chlorine instead of fluorine.
[(3r,4s)-4-phenylpyrrolidin-3-yl]methanol hydrochloride: : Lacks the fluorine, affecting its chemical and biological properties.
This compound's uniqueness lies in its combination of fluorine substitution and stereoselective synthesis, providing distinct reactivity and interaction profiles.
Properties
IUPAC Name |
[(3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14;/h1-4,9,11,13-14H,5-7H2;1H/t9-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYNKDCQYIKEEU-ROLPUNSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=CC=C2)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC(=CC=C2)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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